3,4-Diiodo-2,5-dimethylthiophene
Description
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Properties
Molecular Formula |
C6H6I2S |
|---|---|
Molecular Weight |
363.99 g/mol |
IUPAC Name |
3,4-diiodo-2,5-dimethylthiophene |
InChI |
InChI=1S/C6H6I2S/c1-3-5(7)6(8)4(2)9-3/h1-2H3 |
InChI Key |
NSXXCZAXYIHWGM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)I)I |
Canonical SMILES |
CC1=C(C(=C(S1)C)I)I |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems and Reaction Conditions
In a method analogous to the bromination of tetrabromothiophene, zinc powder and acetic acid form a reductive system that facilitates regioselective iodination. The reaction proceeds via electrophilic aromatic substitution, where iodine is introduced at the 3- and 4-positions of the thiophene ring. Key parameters include:
-
Molar ratios : A 1:2 molar ratio of 2,5-dimethylthiophene to iodine ensures complete diiodination.
-
Catalyst : Zinc powder (95% purity) is added in five batches to control exothermicity.
-
Temperature : Reactions are conducted at 55–70°C under reflux, significantly milder than traditional bromination methods requiring cryogenic conditions.
Yield and Purity Optimization
Batch-wise addition of zinc powder minimizes side reactions, achieving yields up to 95%. Post-reaction purification via reduced-pressure distillation at 100°C isolates the product with >99% purity. This method mirrors the efficiency of bromination systems but requires careful iodine stoichiometry to avoid over-iodination.
Halogen Exchange from Brominated Precursors
An alternative approach involves halogen exchange using 3,4-dibromo-2,5-dimethylthiophene as a precursor. This method leverages the higher reactivity of bromide groups for substitution with iodide ions.
Reaction Mechanism and Catalysts
The process employs a Finkelstein-type reaction, where bromide is displaced by iodide in a polar aprotic solvent. Catalysts such as tris(3,6-dioxaheptyl)amine enhance reaction rates by stabilizing transition states. Key conditions include:
Comparative Performance
Table 1 summarizes the performance of halogen exchange versus direct iodination.
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct Iodination | 90–95 | 99.98 | 4–6 |
| Halogen Exchange | 85–88 | 98.5 | 8–10 |
Halogen exchange offers moderate yields but avoids handling elemental iodine. However, it necessitates synthesizing brominated precursors, adding synthetic steps.
Purification and Isolation Techniques
Distillation and Crystallization
Post-synthesis, this compound is isolated via reduced-pressure distillation, collecting fractions at 100°C. Recrystallization from ethanol further enhances purity, yielding needle-like crystals suitable for X-ray diffraction analysis.
Analytical Characterization
-
¹H NMR : Absence of protons at the 3- and 4-positions confirms diiodination.
-
X-ray Crystallography : Planar thiophene ring with S⋯I interactions (3.64 Å) stabilizes crystal packing.
Industrial-Scale Production Considerations
Cost Efficiency
Bulk iodine usage increases production costs. Recycling iodine from reaction byproducts via sublimation could reduce expenses.
Q & A
Basic: What are the established synthetic routes for 3,4-Diiodo-2,5-dimethylthiophene, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of this compound typically involves direct iodination of 2,5-dimethylthiophene precursors using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. For example, halogenation reactions of similar thiophene derivatives (e.g., 3,4-dibromo analogs) have been achieved via cross-coupling methodologies like Suzuki-Miyaura reactions, as demonstrated in the synthesis of brominated thiophenes . Copper(I)-catalyzed reactions may also be applicable, as seen in the formation of methoxy-substituted dimethylthiophenes . Optimization strategies include:
- Temperature control : Maintaining low temperatures (0–25°C) to minimize side reactions.
- Catalyst selection : Using palladium or copper catalysts to enhance regioselectivity.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
Characterization via NMR and mass spectrometry is critical to confirm product purity .
Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- Spectroscopy :
- Crystallography :
- Single-crystal X-ray diffraction : Resolves molecular geometry and packing. The title compound crystallizes in the monoclinic P2/c space group, with a data-to-parameter ratio >37:1 ensuring refinement reliability .
- SHELX software suite : Used for structure solution (SHELXD) and refinement (SHELXL), particularly effective for handling high-resolution data and twinned crystals .
Advanced: How do intermolecular S⋯I interactions influence the crystal packing of this compound, and what implications does this have for material design?
Methodological Answer:
In the crystal lattice, molecules form one-dimensional chains via S⋯I interactions (distance ~3.5 Å), which are weaker than halogen bonds but critical for stabilizing the supramolecular architecture . These interactions:
- Direct packing motifs : Favor slipped-parallel arrangements, reducing steric clashes between methyl groups.
- Implications for materials : Such non-covalent interactions can be exploited in designing organic semiconductors or charge-transfer complexes, where controlled molecular alignment enhances conductivity. Comparative studies with brominated analogs (e.g., 3,4-dibromo derivatives) reveal that heavier halogens like iodine enhance polarizability, potentially improving optoelectronic properties .
Advanced: What challenges arise in refining the crystal structure of this compound, particularly regarding data-to-parameter ratios and space group selection?
Methodological Answer:
Key challenges include:
- Data-to-parameter ratio : A ratio of 37.3:1 (as reported) is acceptable but requires careful restraint application during refinement to avoid overfitting . SHELXL’s robust weighting schemes and constraints for heavy atoms (iodine) improve model accuracy .
- Space group ambiguity : The P2/c space group was confirmed via systematic absence checks and intensity statistics. Misindexing due to pseudo-symmetry can be resolved by reanalyzing Friedel pairs or using twin refinement tools in SHELXL .
- Thermal motion : High thermal parameters for iodine atoms necessitate anisotropic refinement and TLS (Translation-Libration-Screw) models to account for vibrational motion .
Advanced: How can researchers resolve contradictions in crystallographic data, such as discrepancies in bond lengths or space group assignments?
Methodological Answer:
Contradictions often arise from:
- Data quality : Ensure high-resolution data (<1.0 Å) to minimize errors. Use outlier rejection algorithms in SHELX .
- Model bias : Cross-validate with spectroscopic data (e.g., NMR-derived dihedral angles) to confirm geometric parameters .
- Twinned crystals : Apply twin-law refinement in SHELXL and analyze Hooft parameters to detect twinning .
For bond-length disagreements (e.g., C–S vs. C–I), compare with DFT-optimized geometries or databases like the Cambridge Structural Database (CSD) .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
While direct safety data for the title compound is limited, protocols for analogous thiophenes include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile iodinated byproducts.
- Waste disposal : Halogenated waste should be segregated and treated as hazardous due to potential environmental persistence .
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